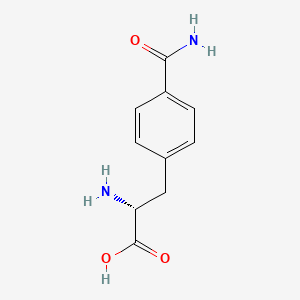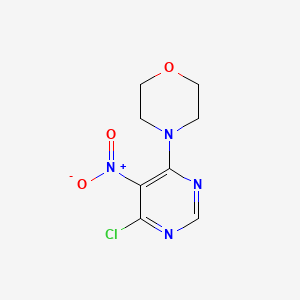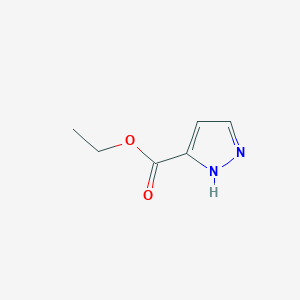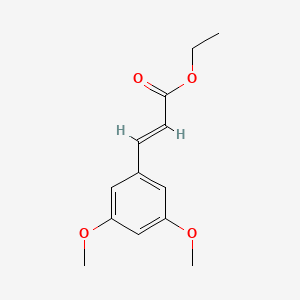
(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate: is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an ethyl ester functional group. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate typically involves the esterification of 3,5-Dimethoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large-scale reactors and continuous distillation to remove the water formed during the reaction, thereby driving the equilibrium towards ester formation .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5-Dimethoxycinnamic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 3,5-Dimethoxycinnamic acid and ethanol.
Reduction: 3,5-Dimethoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and complex organic compounds .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications .
Medicine: The compound’s antimicrobial properties are of interest in the development of new antibiotics and antifungal agents. It has shown activity against various bacterial and fungal strains in vitro .
Industry: In the food and cosmetic industries, this compound is used as an additive due to its antioxidant properties. It helps in preserving the quality and extending the shelf life of products .
Wirkmechanismus
The mechanism of action of (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Ferulic Acid Ethyl Ester: Similar antioxidant and anti-inflammatory properties.
Sinapic Acid Ethyl Ester: Known for its antioxidant and neuroprotective effects.
3,4-Dimethoxycinnamic Acid Ethyl Ester: Shares similar structural features and biological activities.
Uniqueness: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and biological activity. This structural feature distinguishes it from other cinnamic acid derivatives and contributes to its specific pharmacological properties .
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
ethyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h5-9H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
BYIUFYLSBXPKEU-AATRIKPKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)OC)OC |
Kanonische SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


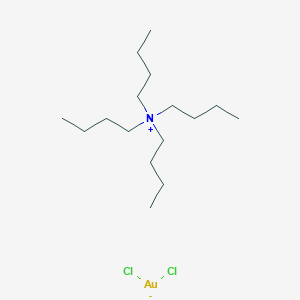
![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)
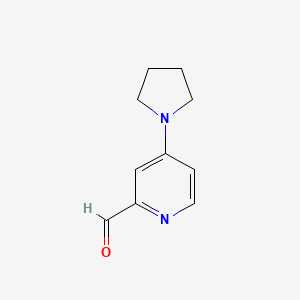
![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)
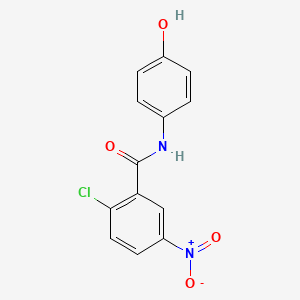
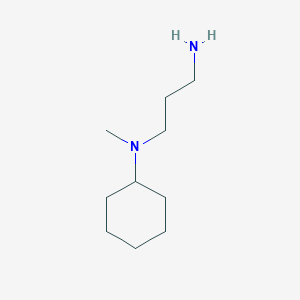

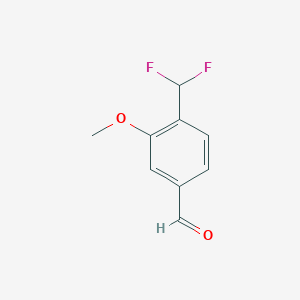
![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)

